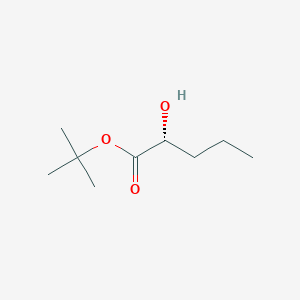

t-Butyl (R)-2-hydroxypentanoate

Overview

Description

T-Butyl ®-2-hydroxypentanoate is a chemical compound that is not widely discussed in the literature. It is a derivative of tert-butyl alcohol , which is the simplest tertiary alcohol with a formula of (CH3)3COH . Tert-butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether .

Scientific Research Applications

Application in Asymmetric Synthesis

t-Butyl (R)-2-hydroxypentanoate is used in the field of asymmetric synthesis. For instance, it is involved in the synthesis of (S)‐β‐Leucine, showcasing its utility in producing amino acids with specific configurations. This process leverages the properties of lithium amides as homochiral ammonia equivalents for conjugate additions to α,β‐unsaturated esters, highlighting the compound's role in enantioselective reactions (Davies, Fletcher, & Roberts, 2011).

Role in Oligomer Synthesis

t-Butyl (R)-2-hydroxypentanoate is also instrumental in the synthesis of oligomers. It has been used to create monodisperse linear and cyclic oligomers containing up to 128 monomeric units. This synthesis process involves specific protective groups and fragment-coupling strategies, which are critical for obtaining monodisperse oligomers. These oligomers serve as models for high-molecular-weight polymers, providing valuable insights into their properties and behavior (Lengweiler, Fritz, & Seebach, 1996).

Synthon in Natural Product Syntheses

The compound's derivatives, such as (R)-1-benzyloxy-3-buten-2-ol, synthesized from t-Butyl (R)-2-hydroxypentanoate, are employed as synthons in natural product synthesis. They are utilized for synthesizing various natural products, including arachidonic acid metabolites and pheromones for Trogoderma species, demonstrating the compound's versatility in organic synthesis (Rao, Reddy, Joshi, & Yadav, 1987).

Impact on Chiral 1,3-Dioxan-4-ones Synthesis

t-Butyl (R)-2-hydroxypentanoate is utilized in the reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups. It contributes to the synthesis of enantiomerically pure β-hydroxy-acid derivatives, indicating its significance in producing stereospecific molecules (Noda & Seebach, 1987).

properties

IUPAC Name |

tert-butyl (2R)-2-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-5-6-7(10)8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPPRWQFUAKFRD-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl (R)-2-hydroxypentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.